molecular formula C20H18Cl2N4O2 B4373043 N~3~,N~5~-BIS(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N~3~,N~5~-BIS(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4373043
M. Wt: 417.3 g/mol
InChI Key: PSAYAELKOBLELM-UHFFFAOYSA-N
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Description

N³,N⁵-BIS(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic pyrazole-based dicarboxamide derivative characterized by two 3-chloro-4-methylphenyl substituents attached to the pyrazole ring at positions 3 and 5, along with a methyl group at position 1. This compound’s synthesis involves multi-step reactions, starting with pyrazole ring formation using hydrazine and diketones, followed by sequential substitutions with 3-chloro-4-methylbenzoyl chloride and carboxamide formation . The chloro and methyl groups on the phenyl rings enhance its lipophilicity and influence its electronic properties, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name

3-N,5-N-bis(3-chloro-4-methylphenyl)-1-methylpyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O2/c1-11-4-6-13(8-15(11)21)23-19(27)17-10-18(26(3)25-17)20(28)24-14-7-5-12(2)16(22)9-14/h4-10H,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAYAELKOBLELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2C)C(=O)NC3=CC(=C(C=C3)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with 3-chloro-4-methylphenyl Groups: The substitution of the pyrazole ring with 3-chloro-4-methylphenyl groups can be achieved through a nucleophilic aromatic substitution reaction using appropriate halogenated precursors.

    Introduction of Carboxamide Groups: The carboxamide groups can be introduced through the reaction of the substituted pyrazole with an appropriate amine and a carboxylating agent such as phosgene or carbonyldiimidazole.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide groups, converting them into amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

Industry:

  • Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N,N’-bis(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of carboxamide groups allows for hydrogen bonding interactions, while the aromatic rings can participate in π-π stacking interactions. These interactions can influence various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

N-(3-Chloro-4-Methylphenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide

  • Key Differences : Replaces the pyrazole ring with a thiadiazole ring (a five-membered ring containing two nitrogen and one sulfur atom).
  • Impact : Thiadiazole’s electron-deficient nature alters reactivity in electrophilic substitution and redox reactions. The sulfur atom may enhance interactions with metal ions or thiol-containing biological targets.
  • Applications : Less explored in medicinal chemistry compared to pyrazole derivatives but shows promise in agrochemical research .

N³,N⁵-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE

  • Key Differences : Substitutes chloro-methylphenyl groups with methoxyphenyl groups and introduces a nitro group at position 4 of the pyrazole ring.
  • Impact: Methoxy groups increase electron density, improving solubility in polar solvents. The nitro group adds redox activity, enabling reduction to amino derivatives for further functionalization.

N³-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

  • Key Differences : Features a single carboxamide group and a bulky sec-butylphenyl substituent instead of chloro-methylphenyl groups.
  • Applications : Explored as a ligand for enzyme inhibition studies, particularly in lipid-modifying enzymes .

4-METHOXY-N,N-BIS(2-METHYLPROPYL)-6-OXO-1-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE

  • Key Differences : Replaces pyrazole with a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) and includes a ketone group.
  • Impact : Pyridazine’s aromaticity and hydrogen-bonding capacity differ from pyrazole, affecting interactions with biological targets. The ketone group enables conjugation or Schiff base formation.
  • Applications : Used in materials science for designing photoactive compounds and in catalysis .

Comparative Analysis Table

Compound Name Core Heterocycle Key Substituents Unique Properties/Applications
N³,N⁵-BIS(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE Pyrazole 3-Chloro-4-methylphenyl, methyl Anticancer, anti-inflammatory
N-(3-Chloro-4-Methylphenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide Thiadiazole 3-Chloro-4-methylphenyl Agrochemical research
N³,N⁵-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE Pyrazole 4-Methoxyphenyl, nitro Antimicrobial, redox-active
N³-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE Pyrazole 4-sec-Butylphenyl, chloro Enzyme inhibition (lipases)
4-METHOXY-N,N-BIS(2-METHYLPROPYL)-6-OXO-1-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE Pyridazine Methoxy, ketone, 2-methylpropyl Photoactive materials, catalysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~,N~5~-BIS(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~,N~5~-BIS(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

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